N-(benzylcarbamothioyl)propanamide
Description
N-(Benzylcarbamothioyl)propanamide is a thioamide derivative characterized by a benzylcarbamothioyl (-NH-C(=S)-NH-CH₂C₆H₅) group attached to a propanamide backbone. The compound is synthesized via the reaction of benzyl isothiocyanate with a propanamide precursor under controlled conditions, as demonstrated in the preparation of (S)-N-(benzylcarbamothioyl)-3-(2-vinylpiperidin-1-yl)propanamide (3.21b) . The product is a dark amber viscous oil, with structural confirmation provided by NMR and HRMS analysis . Thioamide groups are known to enhance metabolic stability and modulate electronic properties compared to their oxoamide counterparts, making this compound of interest in medicinal and agrochemical research.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15) |
InChI Key |
YSLFAFPLYOEPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)propanamide can be achieved through several methods. One common approach involves the condensation reaction between benzyl isothiocyanate and propanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in various biological assays.
Medicine: Research has indicated its potential use as a corrosion inhibitor for mild steel in acidic environments, which is relevant for medical equipment.
Industry: Its role as a corrosion inhibitor extends to industrial applications, where it helps protect metal surfaces from corrosion.
Mechanism of Action
The mechanism by which N-(benzylcarbamothioyl)propanamide exerts its effects involves its interaction with molecular targets such as metal ions. The compound forms stable complexes with metal ions, which can inhibit corrosion processes. The pathways involved include the formation of a protective layer on the metal surface, preventing further oxidation and degradation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of N-(benzylcarbamothioyl)propanamide, highlighting substituent differences and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
